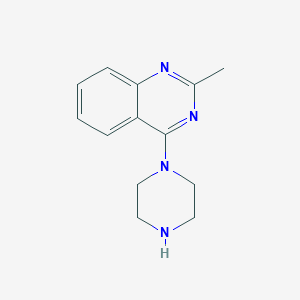

2-Methyl-4-piperazin-1-yl-quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-4-piperazin-1-yl-quinazoline” is a chemical compound with the molecular formula C13H16N4 and a molecular weight of 228.29294 . It contains a total of 35 bonds, including 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-piperazin-1-yl-quinazoline” consists of a quinazoline core with a methyl group at the 2-position and a piperazine ring at the 4-position .Physical And Chemical Properties Analysis

“2-Methyl-4-piperazin-1-yl-quinazoline” has a molecular weight of 228.29294 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Applications De Recherche Scientifique

Anticancer Properties

Quinazoline derivatives, including 2-Methyl-4-piperazin-1-yl-quinazoline, have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, and some derivatives exhibit multi-kinase inhibition and cellular anti-proliferative activity . Further investigations into their mechanisms of action and potential clinical applications are ongoing.

Antibacterial Activity

Quinazolines and quinazolinones possess antibacterial properties. These compounds have been studied for their effectiveness against drug-resistant bacterial strains. The design and synthesis of novel antibiotics based on quinazoline scaffolds, including 2-Methyl-4-piperazin-1-yl-quinazoline, aim to combat bacterial infections .

Antiviral Potential

Quinazolines have also demonstrated antiviral activity. Their broad spectrum of pharmacological effects includes inhibiting viral replication. Researchers continue to explore their potential as antiviral agents, which may contribute to the development of novel therapies .

Anti-Inflammatory Effects

Quinazoline derivatives exhibit anti-inflammatory properties. These molecules could be valuable in managing inflammatory conditions, although specific studies on 2-Methyl-4-piperazin-1-yl-quinazoline are limited .

Anticonvulsant Activity

Some quinazoline compounds, including 2-Methyl-4-piperazin-1-yl-quinazoline, have shown anticonvulsant effects. These findings suggest their potential use in treating epilepsy and related disorders .

Other Pharmacological Activities

Quinazolines have been investigated for various activities, such as analgesic, antifungal, anti-HIV, and anti-analgesic effects. While specific data on 2-Methyl-4-piperazin-1-yl-quinazoline are scarce, its structural similarity to other quinazoline derivatives warrants further exploration .

Conclusion

Orientations Futures

Quinazoline derivatives, including “2-Methyl-4-piperazin-1-yl-quinazoline”, have potential in various fields, particularly in medicine. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, quinoline-based photolabile protection strategies are being developed to facilitate various ligation strategies, highlighting the potential of this strategy in protein caging/uncaging investigations .

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-4-piperazin-1-yl-quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a significant target in cancer research .

Mode of Action

2-Methyl-4-piperazin-1-yl-quinazoline and its derivatives are designed to inhibit the WRN helicase . By inhibiting this enzyme, these compounds can disrupt the DNA repair and replication processes, leading to cell death in cancerous cells .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, a hallmark of cancer .

Pharmacokinetics

suggests it may have favorable pharmacokinetic properties. Compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .

Result of Action

The result of 2-Methyl-4-piperazin-1-yl-quinazoline’s action is the inhibition of cancer cell proliferation . By inhibiting WRN helicase and disrupting DNA repair and replication, this compound can induce cell death in cancerous cells .

Action Environment

The action of 2-Methyl-4-piperazin-1-yl-quinazoline can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability and efficacy

Propriétés

IUPAC Name |

2-methyl-4-piperazin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIQEDGYIBDSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-piperazin-1-yl-quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)

![N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2775757.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2775764.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)